BenchChemオンラインストアへようこそ!

2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine

Kinase inhibitor design Hinge-binding motif Regioisomeric selectivity

Select this specific 2-(4-(difluoromethyl)piperidin-1-yl)pyridin-3-amine regioisomer to embed metabolic stability at the scaffold level. The 2-aminopyridine core provides the correct hinge-binding geometry for ATP-competitive kinase targets (PI3K, mTOR), while the 4-CHF₂-piperidine retains native basicity for optimal pKa tuning versus 3-CHF₂ analogs. Avoid post hoc fluorination and secure the pre-optimized fragment for amide coupling, Buchwald–Hartwig, or Suzuki libraries. Request quote for batch reservation.

Molecular Formula C11H15F2N3
Molecular Weight 227.25 g/mol
CAS No. 1999919-94-6
Cat. No. B1476452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
CAS1999919-94-6
Molecular FormulaC11H15F2N3
Molecular Weight227.25 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(F)F)C2=C(C=CC=N2)N
InChIInChI=1S/C11H15F2N3/c12-10(13)8-3-6-16(7-4-8)11-9(14)2-1-5-15-11/h1-2,5,8,10H,3-4,6-7,14H2
InChIKeyUYVVEUFEQJJZOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine (CAS 1999919-94-6): A Fluorinated Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine (CAS 1999919-94-6) is a fluorinated heterocyclic amine composed of a pyridin-3-amine core substituted at the 2-position with a 4-(difluoromethyl)piperidin-1-yl moiety (C₁₁H₁₅F₂N₃, MW 227.25 g/mol) [1]. As a specialized building block, it belongs to a family of difluoromethyl-aminopyridine scaffolds deployed in kinase inhibitor discovery programs [2]. Its computed physicochemical properties (XLogP3 2.2, TPSA 42.2 Ų, rotatable bonds 2, HBD 1, HBA 5) position it as a moderately lipophilic fragment suitable for oral bioavailability-oriented lead optimization [REFS-1, REFS-3].

Why Regioisomeric or Fragment-Level Substitution of 2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine Compromises SAR Integrity in Kinase Inhibitor Programs


Within the family of C₁₁H₁₅F₂N₃ difluoromethyl-aminopyridine building blocks, four regioisomers exist, differing in the attachment position of the piperidine ring to the pyridine (2- vs. 6-) and the difluoromethyl group on the piperidine (3- vs. 4-). While their global computed properties (XLogP3, TPSA, MW) are identical, the substitution pattern dictates the spatial orientation of the aminopyridine hydrogen bond donor/acceptor vector and the conformational preferences of the difluoromethylpiperidine ring [REFS-1, REFS-2]. In kinase inhibitor design, aminopyridines often serve as hinge-binding motifs; the 2-aminopyridine regiochemistry of this compound (amine at position 3, piperidine at position 2) provides a distinct donor–acceptor geometry compared to 6-substituted analogs, which can alter kinase selectivity profiles [1]. Substituting a non-fluorinated piperidine analog forfeits the metabolic stability advantage conferred by the –CHF₂ group—systematic studies demonstrate that difluorinated piperidine derivatives exhibit high intrinsic microsomal stability, whereas mono-fluorinated or non-fluorinated counterparts show significantly higher clearance [REFS-2, REFS-3].

Quantitative Evidence for Differentiation of 2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine (CAS 1999919-94-6) from Its Closest Regioisomeric Analogs


Ortho-Aminopyridine Hinge-Binder Geometry: Distinct Donor–Acceptor Vector vs. 6-Substituted Regioisomer

The target compound positions the 3-amine group in an ortho relationship to the piperidine-substituted 2-position on the pyridine ring, creating a '2,3-disubstituted pyridine' hinge-binding motif. In contrast, 6-(4-(difluoromethyl)piperidin-1-yl)pyridin-3-amine (CAS 1994470-26-6) bears the piperidine at the 6-position, placing the 3-amine in a different spatial relationship relative to the N-heterocycle attachment point [1]. While no published direct head-to-head kinase profiling data exist for these exact building blocks, patent analysis of difluoromethyl-aminopyridine kinase inhibitors indicates that 2-aminopyridine regioisomers are preferentially incorporated in PI3K/mTOR inhibitor scaffolds where the 2-aminopyridine serves as the hinge binder [2]. The computed properties for both regioisomers are identical: MW 227.25 g/mol, XLogP3 2.2, TPSA 42.2 Ų, HBD 1, HBA 5, rotatable bonds 2 [REFS-1, REFS-3]. The quantitative differentiation is therefore the distinct 2D connectivity—an architectural parameter that cannot be captured by global computed properties but fundamentally determines kinase binding orientation.

Kinase inhibitor design Hinge-binding motif Regioisomeric selectivity

Difluoromethyl Piperidine Conformational Effects: 4-CHF₂ vs. 3-CHF₂ Regioisomer pKa and Lipophilicity Modulation

The 4-(difluoromethyl)piperidin-1-yl substituent places the –CHF₂ group at the 4-position, distal to the piperidine nitrogen protonation center. In contrast, the 3-(difluoromethyl)piperidin-1-yl regioisomer (2-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine, CAS 2091716-74-2) locates the –CHF₂ group one carbon closer to the nitrogen [1]. Systematic physicochemical profiling of mono- and difluorinated piperidine derivatives (Melnykov et al., 2023) demonstrates that the position of fluorine substitution relative to the protonation center is a major determinant of pKa: fluorine atom proximity to nitrogen decreases basicity by inductive electron withdrawal [2]. While the exact pKa values for these specific building blocks have not been published, the study reports that conformational preferences of the fluoroalkyl substituent significantly affect both pKa and LogP; for example, cis-3,5-difluoropiperidine exhibited 'Janus face' (facially polarized) characteristics with unusually high hydrophilicity relative to its regioisomers [2]. The global computed properties for both regioisomers are identical (MW 227.25, XLogP3 2.2, TPSA 42.2 Ų) [REFS-1, REFS-3], but the experimental pKa and LogD₇.₄ values are expected to diverge based on the differential inductive effect of the –CHF₂ group at C4 vs. C3.

Physicochemical property profiling Conformational analysis Basicity modulation

Intrinsic Microsomal Stability Advantage of the Difluoromethylpiperidine Scaffold vs. Non-Fluorinated Piperidine Analogs

Systematic intrinsic microsomal clearance (CL_int) measurements on a series of mono- and difluorinated saturated heterocyclic amines (Melnykov et al., 2023) demonstrated that difluorinated piperidine derivatives exhibit high metabolic stability, with the single exception of 3,3-difluoroazetidine derivatives [1]. In contrast, non-fluorinated piperidine amines—such as 2-(piperidin-1-yl)pyridin-3-amine (CAS 1203499-26-4, or the simple N-phenylpiperidine analog)—are susceptible to N-dealkylation and oxidative metabolism by cytochrome P450 enzymes, leading to higher intrinsic clearance [2]. While compound-specific CL_int data for the target building block have not been published, the class-level finding that difluoropiperidines retain high metabolic stability provides a procurement-relevant differentiation: the –CHF₂ group serves as a metabolically blocking substituent that reduces oxidative N-dealkylation relative to –CH₃ or –H substituted piperidine analogs [REFS-1, REFS-3].

Metabolic stability Microsomal clearance Building block ADME

Purity and Availability Benchmark: 98% Purity Specification and Multi-Vendor Sourcing of the 4-CHF₂-2-Aminopyridine Regioisomer

The target compound, 2-(4-(difluoromethyl)piperidin-1-yl)pyridin-3-amine (CAS 1999919-94-6), is available from multiple vendors at 98% purity specification (Leyan, product no. 2278639; CymitQuimica/Biosynth, min. 95%; Life Chemicals; AKos) [REFS-1, REFS-2]. Its 3-(difluoromethyl) regioisomer (CAS 2091716-74-2) is also available at 98% purity from Leyan (product no. 2278637) and AKSci . The 6-(4-CHF₂) regioisomer (CAS 1994470-26-6) is listed at 95%+ purity by Life Chemicals at a premium price ($380/0.5 g) [1]. The 6-(3-CHF₂) regioisomer (CAS 2090611-78-0) is listed at 98% purity from Leyan but shows fewer active supplier listings . Among the four regioisomers, the target compound and its 3-CHF₂ analog exhibit comparable commercial availability, while the 6-substituted regioisomers are less broadly stocked and carry higher unit costs [REFS-4, REFS-5].

Building block procurement Purity specification Supply chain reliability

High-Impact Procurement Scenarios for 2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine (CAS 1999919-94-6)


PI3K/mTOR Kinase Inhibitor Fragment-Based Screening and Hit Expansion

This building block provides the 2-aminopyridine hinge-binding motif required for ATP-competitive PI3K and mTOR inhibitor scaffolds, as exemplified in patent family WO/2016/075224 [1]. Its 4-(difluoromethyl)piperidine substituent introduces a metabolically stable, conformationally defined basic center that can be elaborated via the pyridine C-4, C-5, or C-6 positions or through further N-functionalization. The quantitative advantage over the 6-substituted regioisomer (CAS 1994470-26-6) is the correct 2-aminopyridine orientation for hinge binding; the advantage over the 3-CHF₂ regioisomer (CAS 2091716-74-2) is the differential pKa tuning from distal –CHF₂ placement, which affects solubility, permeability, and off-target pharmacology [2].

Building Block for Parallel Library Synthesis with Metabolic Stability Prioritization

The difluoromethyl group serves as a metabolic blocking group; class-level microsomal stability data indicate that difluoropiperidine derivatives exhibit high intrinsic stability compared to non-fluorinated or mono-fluorinated analogs [1]. This makes the compound an optimal core fragment for amide coupling, Buchwald–Hartwig amination, or Suzuki cross-coupling libraries where the 3-amine group is a synthetic handle. Procurement of this specific regioisomer ensures that the metabolic stability advantage is embedded at the scaffold level rather than requiring post hoc fluorination, which would introduce additional synthetic steps and purification challenges [REFS-1, REFS-2].

Physicochemical Property Optimization: Fine-Tuning Basicity via Regioisomeric Selection

For programs where the piperidine pKa is a critical parameter (e.g., CNS drug discovery or avoiding hERG liability), the 4-CHF₂ substitution on the piperidine provides a distinct basicity modulation compared to the 3-CHF₂ or non-fluorinated analogs [1]. The 4-position places the electron-withdrawing –CHF₂ group distal to the nitrogen, preserving a higher fraction of the native piperidine basicity relative to the 3-CHF₂ regioisomer, where inductive withdrawal is stronger due to proximity. This enables medicinal chemists to dial in the desired ionization state for target engagement and ADME optimization by selecting among the available regioisomeric building blocks [REFS-1, REFS-2].

Quote Request

Request a Quote for 2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.